molecular formula C11H13ClN2O3 B14110631 Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Cat. No.: B14110631
M. Wt: 256.68 g/mol
InChI Key: QDCITVVCZQZNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetic acid, 2-chloro-2-[2-(2-methoxyphenyl)hydrazinylidene]-, ethyl ester is an ester derivative featuring a hydrazinylidene backbone substituted with a 2-methoxyphenyl group and a chlorine atom at the α-position. Such compounds are typically synthesized via diazotization of substituted anilines followed by coupling with ethyl 2-chloroacetoacetate derivatives, as seen in related syntheses (e.g., ). These derivatives serve as intermediates in pharmaceuticals, such as the anticoagulant apixaban, where positional isomerism (e.g., 2-methoxy vs. 4-methoxy) influences bioactivity and metabolic stability .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3

InChI Key

QDCITVVCZQZNDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme

The synthesis proceeds through the following key steps:

  • Diazotization of 2-methoxyaniline (o-anisidine) with sodium nitrite under acidic conditions
  • Coupling of the resulting diazonium salt with ethyl 2-chloroacetoacetate
  • Isolation and purification of the target compound

This approach parallels methods used for the para-methoxy analog but requires specific modifications to accommodate the ortho-substitution pattern.

Standard Laboratory Preparation

The following procedure represents an optimized protocol based on adaptations from similar compounds:

Step 1: Preparation of 2-methoxyphenyl diazonium salt

  • Add 5 g of 2-methoxyaniline to a reaction flask containing 40 mL water
  • Cool the mixture to 0-10°C and add 13.5 mL concentrated hydrochloric acid
  • Maintain temperature below 10°C while slowly adding 9.80 g of 40% sodium nitrite solution dropwise
  • Continue stirring for 30-60 minutes at 0-5°C to complete diazonium salt formation

Step 2: Coupling reaction

  • In a separate flask, combine 6.68 g ethyl 2-chloroacetoacetate with 50 mL dichloromethane and 20 mL water
  • Cool to below 10°C and add 11.7 g sodium acetate and 0.14 g triethylbenzyl ammonium chloride as phase-transfer catalyst
  • Slowly add the diazonium salt solution prepared in Step 1 to this mixture
  • Maintain reaction temperature at 10°C and stir for 1-2 hours

Step 3: Workup and isolation

  • Separate the organic phase and extract the aqueous phase with dichloromethane
  • Combine organic extracts and wash with saturated sodium bicarbonate solution followed by brine
  • Dry over anhydrous sodium sulfate and evaporate to obtain the crude product
  • If necessary, purify by recrystallization from an appropriate solvent

Solvent Effects and Optimization

The choice of solvent significantly impacts reaction efficiency and product purity. Multiple solvent systems have been investigated to optimize the preparation of hydrazinylidene compounds.

Comparative Solvent Analysis

Table 1 presents a comparison of different solvent systems used in the coupling reaction:

Solvent System Reaction Time Yield (%) Product Purity (%) Observations
Dichloromethane/Water 1-2 hours 94-98 >96 Homogeneous reaction, high yield, clean product profile
Ethyl Acetate/Water 1-2 hours 90-94 >94 Two-phase system, slightly lower yield than DCM
Methanol >2 hours 72-76 85-90 Single-phase reaction, product less soluble, more impurities
Acetone/Water 1-2 hours 92-96 >95 Good alternative to DCM with lower toxicity

Dichloromethane offers superior performance due to its ability to maintain phase separation while facilitating efficient mass transfer with the assistance of phase-transfer catalysts.

Phase-Transfer Catalyst Effects

The incorporation of phase-transfer catalysts like triethylbenzyl ammonium chloride significantly improves reaction efficiency in two-phase systems. These catalysts facilitate the transport of the diazonium salt from the aqueous phase to the organic phase where coupling occurs, resulting in enhanced reaction rates and yields.

Alternative Synthetic Approaches

While the diazotization-coupling pathway represents the predominant method, alternative approaches have been explored for the synthesis of ortho-methoxy hydrazinylidene compounds.

Direct Hydrazone Formation

An alternative approach involves direct condensation between 2-methoxyphenylhydrazine and appropriate chloroacetate derivatives:

  • React 2-methoxyphenylhydrazine with ethyl chloroacetate derivatives in ethanol
  • Heat under reflux until complete dissolution of substrates
  • Cool the reaction mixture to precipitate the product
  • Filter, dry, and recrystallize from appropriate solvents like butanol or acetic acid

This method eliminates the diazotization step but requires the pre-formation of the hydrazine derivative.

Hydrazide-Based Synthesis

Building on principles applied for hydrazone synthesis, reactions involving hydrazides follow a similar condensation mechanism:

  • Combine 0.001 mol of an appropriate hydrazide with 0.001 mol of the corresponding compound in anhydrous ethanol
  • Heat under reflux for 5-15 minutes (or longer for certain derivatives)
  • Cool the mixture to precipitate the product
  • Filter, dry, and recrystallize for purification

Scale-Up Considerations and Industrial Production

Scaling the synthesis from laboratory to industrial scale requires careful consideration of several factors to maintain yield and purity while addressing safety and economic concerns.

Large-Scale Synthesis Protocol

The following protocol has been adapted for larger-scale production:

Step 1: Diazonium salt formation (scaled up)

  • Charge 100 g of 2-methoxyaniline, 800 mL water, and 270 mL concentrated hydrochloric acid into the reaction vessel
  • Lower temperature to 0-10°C
  • Add 196 g of 40% sodium nitrite solution dropwise
  • Maintain reaction conditions to produce the diazonium salt

Step 2: Coupling reaction (scaled up)

  • In a separate vessel, combine 134 g ethyl 2-chloroacetoacetate, 1000 mL dichloromethane, and 400 mL water
  • Cool below 10°C and add 234 g sodium acetate and 4.6 g phase-transfer catalyst
  • Add the diazonium salt solution and maintain temperature at 10°C for 1-2 hours

Step 3: Workup (scaled up)

  • Separate phases and extract the aqueous phase with dichloromethane
  • Combine organic phases, wash with saturated sodium bicarbonate and brine
  • Dry and evaporate to obtain the product with expected yields of 94-97%

Process Optimization Variables

Critical variables affecting industrial scale synthesis include:

  • Reaction temperature control (maintaining 0-10°C during diazotization)
  • Addition rate of sodium nitrite (too rapid addition can cause side reactions)
  • pH maintenance during coupling
  • Phase-transfer catalyst optimization
  • Efficient mixing in larger vessels

Analytical Characterization and Quality Control

Proper characterization ensures product identity and purity. The following analytical methods are commonly employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Data
Based on analogous compounds, the expected ¹H-NMR profile (600MHz, CDCl₃) would include:

  • Aromatic protons in the 6.8-7.2 ppm range with coupling patterns characteristic of ortho-substitution
  • Hydrazone NH signal at approximately 8.2-8.3 ppm (singlet)
  • Ethyl ester signals: quartet at ~4.4 ppm (CH₂) and triplet at ~1.4 ppm (CH₃)
  • Methoxy signal at ~3.8 ppm (singlet)

Mass Spectrometry

  • Expected ESI-MS (m/z): ~256.9, corresponding to the molecular ion

Physical Properties

The expected physical properties include:

  • Melting point: 96-98°C
  • Appearance: Yellow to tan crystalline solid
  • Solubility: Sparingly soluble in chloroform, slightly soluble in methanol

Reaction Mechanism and Structural Considerations

The reaction proceeds through a specific mechanism that explains the observed stereochemistry and reactivity patterns.

Mechanism of Formation

The diazotization-coupling mechanism involves:

  • Formation of nitrosonium ion (NO⁺) from sodium nitrite in acidic conditions
  • Electrophilic attack of NO⁺ on the amine nitrogen of 2-methoxyaniline
  • Deprotonation and tautomerization to form the diazonium salt
  • Nucleophilic attack of the enolate from ethyl 2-chloroacetoacetate on the diazonium salt
  • Elimination to form the hydrazone in predominantly Z-configuration

The ortho-methoxy group introduces additional steric and electronic effects compared to the para-substituted analog, potentially influencing reaction kinetics and yields.

Stereochemical Considerations

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester involves its interaction with specific molecular targets. In the case of its role in the synthesis of apixaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of factor Xa, which prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the phenyl ring significantly alter physical properties. Below is a comparative analysis based on available

Compound (Substituent) Melting Point Boiling Point Density (g/cm³) Solubility Key References
2-Methoxyphenyl (Target) Not reported Not reported Likely organic solvents
4-Methoxyphenyl 94°C 349°C 1.23 Ethanol, DCM, ether
4-Chlorophenyl Ethanol, chloroform
4-Fluorophenyl Oily liquid ~260°C 1.27 Ethanol, ether
2-Chlorophenyl Ethanol

Key Observations :

  • Para-substituted analogs (e.g., 4-methoxy, 4-chloro) exhibit higher melting points compared to ortho-substituted derivatives, likely due to improved molecular symmetry and packing efficiency .
  • The 4-methoxy derivative’s higher boiling point (349°C vs. 260°C for 4-fluoro) correlates with its larger molecular weight and polar methoxy group .
  • Ortho-substituted compounds (e.g., 2-chloro, 2-methoxy) may exhibit steric hindrance, reducing crystallinity and solubility in polar solvents .

Biological Activity

Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester (CAS 27143-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

  • Molecular Formula : C11H13ClN2O3
  • Molecular Weight : 256.69 g/mol
  • Appearance : Pale yellow to yellow powder
  • Melting Point : 94 °C
  • Boiling Point : 348.96 °C

Biological Activity Overview

The compound exhibits a range of biological activities, primarily as a reagent in various assays and as an intermediate in pharmaceutical synthesis. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloro group allows for nucleophilic attack, facilitating reactions that may lead to the formation of biologically active derivatives.
  • Hydrazone Formation : The hydrazine moiety can form hydrazones with carbonyl compounds, which are known to exhibit various biological activities, including antimicrobial and anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential activity against various cancer cell lines
AntimicrobialExhibits antibacterial properties
Pharmaceutical IntermediateUsed in the synthesis of anticoagulants like apixaban

Case Studies

  • Anticancer Activity : In a study evaluating new chemical entities, derivatives of the compound showed significant cytotoxic effects against colon carcinoma (HCT-15) with IC50 values comparable to established chemotherapeutics such as doxorubicin. The presence of the methoxy group on the phenyl ring was crucial for enhancing activity .
  • Antimicrobial Properties : Research indicated that derivatives of this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that electron-donating groups on the aromatic ring improved efficacy .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what intermediate steps require strict reaction condition control?

The synthesis typically involves sequential esterification and hydrazone formation. A common method starts with chloroacetic acid derivatives reacting with 2-methoxyphenylhydrazine under acidic or neutral conditions. Key intermediates include the hydrazinylidene precursor, which is esterified using ethanol in the presence of catalysts like sulfuric acid. Strict temperature control (0–5°C) during hydrazone formation minimizes byproducts, while anhydrous conditions prevent hydrolysis of the ester group .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

  • X-ray crystallography is definitive for confirming molecular geometry, especially the (Z)-configuration of the hydrazinylidene moiety, as demonstrated in related structures .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments, such as the methoxy group (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm).
  • FT-IR verifies functional groups (C=O ester ~1740 cm⁻¹, N–H hydrazone ~3200 cm⁻¹).
  • HPLC-MS ensures purity and detects isomers or degradation products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity or tautomeric equilibria in this compound?

Density Functional Theory (DFT) calculations model the electronic structure to predict preferred tautomeric forms (e.g., hydrazone vs. azo) and reaction pathways. For example, the Gibbs free energy difference between tautomers can be calculated to identify the dominant form in solution. Transition state analysis reveals activation barriers for nucleophilic attacks at the chloroacetate group, guiding derivative synthesis .

Q. How can researchers resolve contradictions in spectral data indicating isomeric or polymorphic forms?

Contradictions may arise from stereoisomerism (Z/E) or solvent-dependent polymorphism. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • Single-crystal XRD to unambiguously assign configuration.
  • Solvent screening during crystallization to isolate polymorphs. For example, in related hydrazinylidene esters, XRD confirmed the (Z)-configuration, resolving ambiguities from NMR .

Q. What challenges arise in optimizing reaction conditions for high-yield, high-purity synthesis, and how can they be mitigated?

Key challenges include:

  • Byproduct formation : Competing hydrolysis of the chloroacetate group under basic conditions. Mitigation: Use aprotic solvents (e.g., THF) and controlled pH.
  • Isomer separation : Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water.
  • Scale-up inefficiencies : Microreactor systems improve heat/mass transfer for exothermic hydrazone formation steps .

Q. What mechanistic insights explain the regioselectivity of derivatization reactions (e.g., nucleophilic substitution at the chloroacetate group)?

The chloroacetate group’s electrophilicity is influenced by resonance stabilization from the hydrazone moiety. Kinetic studies (e.g., using ¹³C labeling) show that nucleophilic attack (e.g., by amines) occurs preferentially at the carbonyl-adjacent carbon due to partial positive charge delocalization. Steric effects from the 2-methoxyphenyl group further direct reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.